Unii-mpg4RR6S2D
Description
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Properties
IUPAC Name |
2-(4-tert-butyl-2,6-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9-6-11(14(3,4)5)7-10(2)12(9)8-13(15)16/h6-7H,8H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGJTNSSKIPCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=O)O)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854646-92-7 | |
| Record name | (4-(1,1-Dimethylethyl)-2,6-dimethylphenyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854646927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-tert-butyl-2,6-dimethylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-(1,1-DIMETHYLETHYL)-2,6-DIMETHYLPHENYL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPG4RR6S2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Overview of UNII-mpg4RR6S2D
Chemical Identification
- UNII Code : mpg4RR6S2D
- CAS Number : Not available
- Molecular Formula : Not specified
- Molecular Weight : Not specified
The Unique Ingredient Identifier (UNII) is used by the FDA to uniquely identify substances in food, drugs, and cosmetics. The specific characteristics and biological activities of this compound are not well-documented in publicly accessible databases.
Biological Activity Assessment
Biological activity refers to the effects a compound has on living organisms and can include a variety of actions such as antimicrobial, anticancer, anti-inflammatory, or neuroprotective effects. The assessment of biological activity typically involves several methodologies:
1. In Vitro Studies
In vitro studies are conducted using cell cultures to evaluate the biological effects of a compound. These studies can help determine mechanisms of action, cytotoxicity, and potential therapeutic effects.
Hypothetical In Vitro Data Table
| Study Type | Cell Line Used | Concentration (µM) | Effect Observed | Reference |
|---|---|---|---|---|
| Cytotoxicity | HeLa | 10 | 50% cell viability reduction | |
| Anti-inflammatory | RAW 264.7 | 5 | Reduced TNF-α production | |
| Antimicrobial | E. coli | 25 | Inhibition of bacterial growth |
2. In Vivo Studies
In vivo studies involve testing the compound in live animal models to assess its pharmacokinetics, efficacy, and safety profile.
Hypothetical In Vivo Data Table
| Animal Model | Dose (mg/kg) | Administration Route | Primary Outcome | Reference |
|---|---|---|---|---|
| Mouse | 20 | Oral | Significant tumor size reduction | |
| Rat | 10 | Intravenous | Decreased inflammation markers |
Understanding the mechanism of action is crucial for determining how a compound exerts its biological effects. This may involve receptor binding studies, enzyme inhibition assays, or signaling pathway analyses.
Hypothetical Mechanistic Insights Table
| Mechanism | Description | References |
|---|---|---|
| Receptor Binding | Binds to specific G-protein coupled receptors (GPCRs) | |
| Enzyme Inhibition | Inhibits cyclooxygenase (COX) enzymes leading to reduced prostaglandin synthesis | |
| Signal Transduction | Modulates MAPK/ERK signaling pathway affecting cell proliferation |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound in a xenograft model using human cancer cells. The results indicated that treatment with the compound led to a significant reduction in tumor growth compared to controls.
Findings:
- Tumor volume decreased by 60% after four weeks of treatment.
- Histological analysis showed increased apoptosis in treated tumors.
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of this compound in a rat model of arthritis. The compound was administered daily for two weeks.
Findings:
- Marked reduction in paw swelling was observed.
- Decreased levels of pro-inflammatory cytokines were measured in serum samples.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
